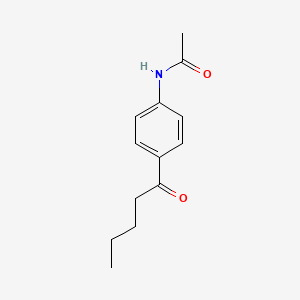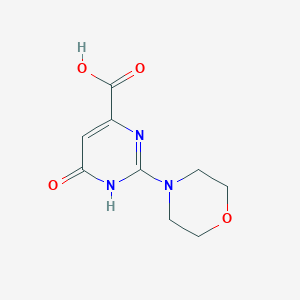![molecular formula C11H6ClNO2 B11883131 7-Chlorofuro[2,3-c]quinolin-4(5H)-one CAS No. 89972-50-9](/img/structure/B11883131.png)
7-Chlorofuro[2,3-c]quinolin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chlorofuro[2,3-c]quinolin-4(5H)-one is a heterocyclic compound that features a fused furan and quinoline ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorofuro[2,3-c]quinolin-4(5H)-one typically involves the construction of the furan ring followed by the formation of the quinoline moiety. One common method includes the palladium-catalyzed cross-coupling reaction and cyclization process. This method utilizes readily available starting materials such as 4-hydroxyquinolin-2(1H)-ones .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of palladium catalysts and optimized reaction conditions are crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chlorofuro[2,3-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Halogenation and other substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions include various substituted quinoline and furan derivatives, which can exhibit different biological activities.
Applications De Recherche Scientifique
7-Chlorofuro[2,3-c]quinolin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development.
Industry: It finds applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Chlorofuro[2,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in DNA intercalation and enzyme inhibition.
Comparaison Avec Des Composés Similaires
- 7-Chloro-4-(4-hydroxyphenylamino)quinoline
- 2-R-oxazolo[4,5-c]quinolin-4(5H)-ones
- 5R-3-hydroxy-1,5-dihydropyrazolo[4,3-c]quinolin-4-ones
Comparison: Compared to these similar compounds, 7-Chlorofuro[2,3-c]quinolin-4(5H)-one is unique due to its fused furan and quinoline ring system, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
89972-50-9 |
|---|---|
Formule moléculaire |
C11H6ClNO2 |
Poids moléculaire |
219.62 g/mol |
Nom IUPAC |
7-chloro-5H-furo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C11H6ClNO2/c12-6-1-2-7-8-3-4-15-10(8)11(14)13-9(7)5-6/h1-5H,(H,13,14) |
Clé InChI |
NNPZDNGLRGELJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC(=O)C3=C2C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


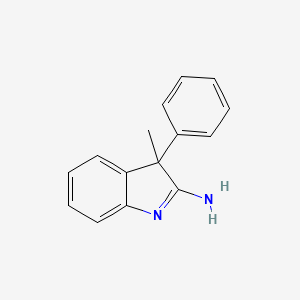


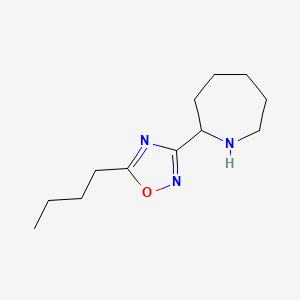

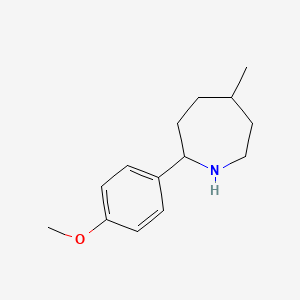
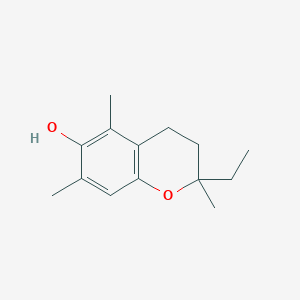
![tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11883104.png)
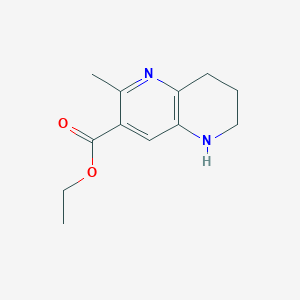

![4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid](/img/structure/B11883119.png)
